4'-(Trifluoromethylthio)acetophenone
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Overview
Description
4’-(Trifluoromethylthio)acetophenone is an organic compound with the molecular formula C9H7F3OS and a molecular weight of 220.21 g/mol It is characterized by the presence of a trifluoromethylthio group attached to the acetophenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-(Trifluoromethylthio)acetophenone typically involves the introduction of the trifluoromethylthio group to the acetophenone structure. One common method is the reaction of 4’-chloroacetophenone with trifluoromethanesulfenyl chloride (CF3SCl) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethanesulfenyl chloride .
Industrial Production Methods: Industrial production of 4’-(Trifluoromethylthio)acetophenone may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4’-(Trifluoromethylthio)acetophenone undergoes various chemical reactions, including:
Oxidation: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetophenone moiety can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted acetophenone derivatives.
Scientific Research Applications
4’-(Trifluoromethylthio)acetophenone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4’-(Trifluoromethylthio)acetophenone involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethylthio group can enhance the lipophilicity and metabolic stability of the compound, allowing it to effectively interact with hydrophobic pockets in proteins. This interaction can lead to inhibition or modulation of enzyme activity, making it a valuable tool in biochemical studies .
Comparison with Similar Compounds
4’-Chloro-3’-(trifluoromethyl)acetophenone: Similar structure but with a chloro group instead of the trifluoromethylthio group.
2’-Methoxy-4’-(trifluoromethoxy)acetophenone: Contains a methoxy group and a trifluoromethoxy group.
2’,4’-Dihydroxy-2-(3’,4’-dimethoxyphenyl)acetophenone: Contains hydroxyl and methoxy groups.
Uniqueness: 4’-(Trifluoromethylthio)acetophenone is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
1-[4-(trifluoromethylsulfanyl)phenyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3OS/c1-6(13)7-2-4-8(5-3-7)14-9(10,11)12/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXNFKHHYTGEPRL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)SC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380678 |
Source
|
Record name | 4'-(Trifluoromethylthio)acetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
713-67-7 |
Source
|
Record name | 4'-(Trifluoromethylthio)acetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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